molecular formula C7H18ClNO B14882971 (S)-2-Amino-2-methylhexan-1-ol hydrochloride

(S)-2-Amino-2-methylhexan-1-ol hydrochloride

Cat. No.: B14882971
M. Wt: 167.68 g/mol
InChI Key: MPNSNLXHQFECHM-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-methylhexan-1-ol hydrochloride is a chiral amine compound with a molecular formula of C7H17NO·HCl. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-methylhexan-1-ol hydrochloride typically involves the reaction of 2-methylhexan-1-ol with ammonia or an amine source under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the amine group. The hydrochloride salt is then formed by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-methylhexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated amine derivatives.

Scientific Research Applications

(S)-2-Amino-2-methylhexan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-methylhexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-methylhexan-1-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-methylpropanol hydrochloride: A structurally similar compound with a shorter carbon chain.

    2-Amino-2-methylbutanol hydrochloride: Another similar compound with a different carbon chain length.

Uniqueness

(S)-2-Amino-2-methylhexan-1-ol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

IUPAC Name

(2S)-2-amino-2-methylhexan-1-ol;hydrochloride

InChI

InChI=1S/C7H17NO.ClH/c1-3-4-5-7(2,8)6-9;/h9H,3-6,8H2,1-2H3;1H/t7-;/m0./s1

InChI Key

MPNSNLXHQFECHM-FJXQXJEOSA-N

Isomeric SMILES

CCCC[C@@](C)(CO)N.Cl

Canonical SMILES

CCCCC(C)(CO)N.Cl

Origin of Product

United States

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